molecular formula C24H19FN4O2 B2698997 1-(4-(4-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide CAS No. 1251572-62-9

1-(4-(4-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

Cat. No.: B2698997
CAS No.: 1251572-62-9
M. Wt: 414.44
InChI Key: JOVLKMCLUYVCTP-UHFFFAOYSA-N
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Description

1-(4-(4-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzamido group, a benzyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 4-fluorobenzamido intermediate: This step involves the reaction of 4-fluorobenzoic acid with an amine to form the 4-fluorobenzamido intermediate.

    Benzylation: The intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate.

    Imidazole ring formation: The benzylated intermediate undergoes cyclization with an appropriate reagent, such as imidazole-4-carboxylic acid, under acidic or basic conditions to form the imidazole ring.

    Final coupling: The final step involves coupling the imidazole derivative with N-phenylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(4-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide
  • 1-(4-(4-methylbenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide
  • 1-(4-(4-nitrobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

Uniqueness

1-(4-(4-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is unique due to the presence of the fluorobenzamido group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O2/c25-19-10-8-18(9-11-19)23(30)27-21-12-6-17(7-13-21)14-29-15-22(26-16-29)24(31)28-20-4-2-1-3-5-20/h1-13,15-16H,14H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVLKMCLUYVCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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